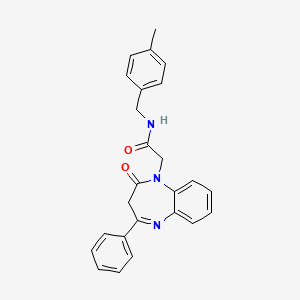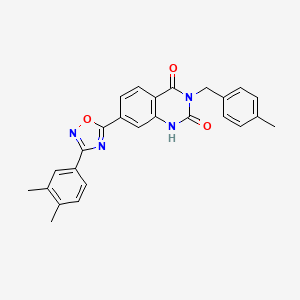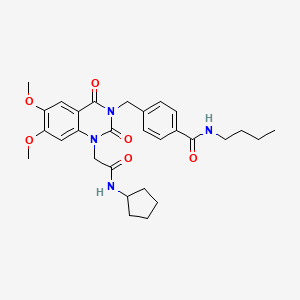
N-(4-methylbenzyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-METHYLPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Métodos De Preparación
The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE typically involves a multi-step process. One common synthetic route includes the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
N-[(4-METHYLPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups within the compound. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
N-[(4-METHYLPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on various biological pathways and its interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: It may be used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain and body. This interaction is crucial for its anxiolytic and sedative properties .
Comparación Con Compuestos Similares
Similar compounds to N-[(4-METHYLPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE include other benzodiazepines such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, N-[(4-METHYLPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE is unique due to its specific substitutions and functional groups, which may result in different pharmacological profiles and applications .
Propiedades
Fórmula molecular |
C25H23N3O2 |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide |
InChI |
InChI=1S/C25H23N3O2/c1-18-11-13-19(14-12-18)16-26-24(29)17-28-23-10-6-5-9-21(23)27-22(15-25(28)30)20-7-3-2-4-8-20/h2-14H,15-17H2,1H3,(H,26,29) |
Clave InChI |
JPUQNYYQBAPBPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Methoxyphenoxy)methyl]-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11271923.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B11271928.png)
![N-isopropyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B11271933.png)


![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B11271975.png)
![4-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11271987.png)

![1-(4-methylpiperidin-1-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B11271997.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11272000.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11272015.png)
